
1,3,5-Tribromo-2,4,6-triiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2,4,6-triiodobenzene: is a halogenated aromatic compound with the molecular formula C6Br3I3 . This compound is characterized by the presence of three bromine atoms and three iodine atoms attached to a benzene ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
From 1,3,5-Tribromobenzene
Step 1: Dissolve 1,3,5-tribromobenzene in a suitable solvent such as ethanol or acetic acid.
Step 2: Add iodine and a catalyst like copper(I) iodide.
Step 3: Heat the mixture under reflux conditions to facilitate the substitution reaction.
Step 4: Purify the product through recrystallization or chromatography.
-
From Aniline
Step 1: Convert aniline to 2,4,6-tribromoaniline using bromine in acetic acid.
Step 2: Convert 2,4,6-tribromoaniline to 1,3,5-tribromo-2,4,6-triiodobenzene using iodine and a suitable oxidizing agent
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and iodination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reagents: Halogens (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).
Conditions: Reflux in organic solvents.
Products: Various halogenated derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Acidic or basic medium.
Products: Oxidized aromatic compounds.
-
Reduction Reactions
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Conditions: Solvent systems like ethanol or ether.
Products: Reduced aromatic compounds.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:
-
Chemistry
Halogen Bonding Studies: Used as a model compound to study halogen bonding interactions.
Synthesis of Complex Molecules: Acts as a precursor in the synthesis of more complex organic molecules.
-
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities and protein interactions.
-
Medicine
Pharmaceutical Research: Investigated for potential use in drug development due to its unique halogenation pattern.
-
Industry
Mecanismo De Acción
The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
-
1,3,5-Trifluoro-2,4,6-triiodobenzene
Differences: Contains fluorine atoms instead of bromine.
Applications: Used in near-infrared phosphorescence studies and as a halogen bonding donor.
-
1,3,5-Trichloro-2,4,6-triiodobenzene
Differences: Contains chlorine atoms instead of bromine.
Applications: Used in the synthesis of conjugated microporous polymers.
Uniqueness
1,3,5-Tribromo-2,4,6-triiodobenzene is unique due to its specific combination of bromine and iodine atoms, which provides distinct chemical reactivity and interaction properties. This makes it particularly valuable in specialized research areas such as halogen bonding and material science.
Propiedades
Fórmula molecular |
C6Br3I3 |
|---|---|
Peso molecular |
692.49 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2,4,6-triiodobenzene |
InChI |
InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |
Clave InChI |
PHXNXSOHPKDBSW-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
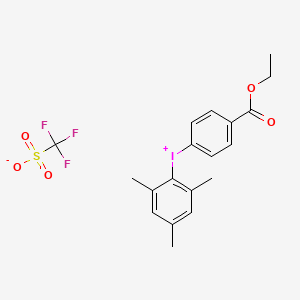
![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
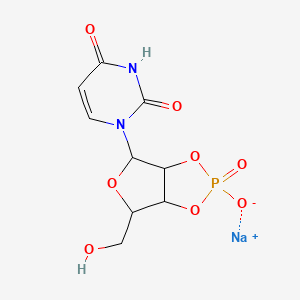
![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)

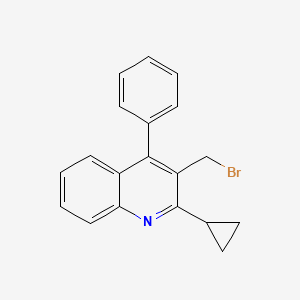
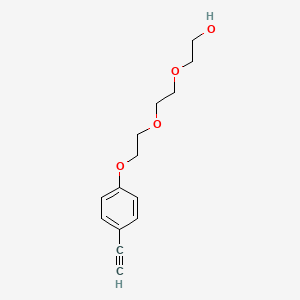
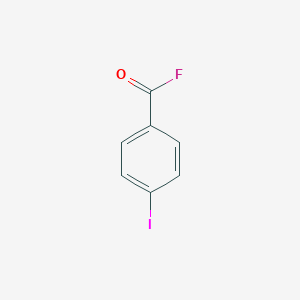

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid](/img/structure/B12296335.png)
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12296343.png)

